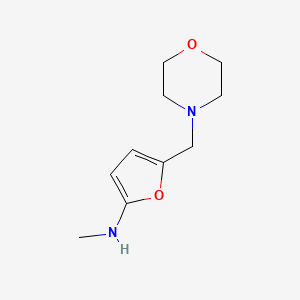
N-Methyl-5-(morpholinomethyl)furan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-5-(morpholinomethyl)furan-2-amine is a chemical compound that belongs to the class of furan derivatives It features a furan ring substituted with a morpholinomethyl group and an N-methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(morpholinomethyl)furan-2-amine can be achieved through a multi-step process. One common method involves the reaction of 5-(chloromethyl)furan-2-carbaldehyde with morpholine to form 5-(morpholinomethyl)furan-2-carbaldehyde. This intermediate is then subjected to reductive amination with methylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The use of microwave-assisted synthesis has also been explored to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(morpholinomethyl)furan-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-5-(morpholinomethyl)furan-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-Methyl-5-(morpholinomethyl)furan-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-5-(pyridin-3-yl)furan-2-ylmethanamine: Similar structure but with a pyridine ring instead of a morpholine group.
2,5-Bis(N-methyl-aminomethyl)furan: Features two N-methyl-aminomethyl groups on the furan ring.
Uniqueness
N-Methyl-5-(morpholinomethyl)furan-2-amine is unique due to the presence of both a morpholinomethyl group and an N-methylamine group on the furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-methyl-5-(morpholin-4-ylmethyl)furan-2-amine |
InChI |
InChI=1S/C10H16N2O2/c1-11-10-3-2-9(14-10)8-12-4-6-13-7-5-12/h2-3,11H,4-8H2,1H3 |
InChI Key |
XCPXVMAYMPKPDM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(O1)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















